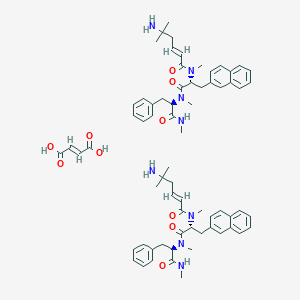

Tabimorelin hemifumarate

Description

Propriétés

IUPAC Name |

(E)-5-amino-N,5-dimethyl-N-[(2R)-1-[methyl-[(2R)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C32H40N4O3.C4H4O4/c2*1-32(2,33)19-11-16-29(37)35(4)28(22-24-17-18-25-14-9-10-15-26(25)20-24)31(39)36(5)27(30(38)34-3)21-23-12-7-6-8-13-23;5-3(6)1-2-4(7)8/h2*6-18,20,27-28H,19,21-22,33H2,1-5H3,(H,34,38);1-2H,(H,5,6)(H,7,8)/b2*16-11+;2-1+/t2*27-,28-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDJPWXYLLPOPW-LWTUVRFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N.CC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(N)(C/C=C/C(=O)N([C@@H](C(=O)N([C@@H](C(=O)NC)CC1=CC=CC=C1)C)CC2=CC3=CC=CC=C3C=C2)C)C.CC(N)(C/C=C/C(=O)N([C@@H](C(=O)N([C@@H](C(=O)NC)CC1=CC=CC=C1)C)CC2=CC3=CC=CC=C3C=C2)C)C.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H84N8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1173.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Discovery of a Potent Oral Growth Hormone Secretagogue

An In-Depth Technical Guide to the Discovery and Synthesis of Tabimorelin Hemifumarate

For Researchers, Scientists, and Drug Development Professionals

Tabimorelin (also known as NN-703) is a potent, orally active, non-peptidyl agonist of the ghrelin/growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2] Its development emerged from the field of reverse pharmacology, a strategy aimed at creating small molecules to mimic the effects of endogenous peptides, in this case, to stimulate the release of growth hormone (GH).[1] Developed by Novo Nordisk from the parent compound Ipamorelin, Tabimorelin was one of the first growth hormone secretagogues designed for oral administration.[3][4]

Functionally, Tabimorelin mimics the action of ghrelin, the endogenous ligand for the GHS-R1a, thereby stimulating the pituitary gland to release GH.[1][2] This action leads to a subsequent increase in circulating levels of Insulin-like Growth Factor 1 (IGF-1).[1] While it showed promise in producing sustained increases in GH and IGF-1, its clinical efficacy was most significant in severely GH-deficient patients.[1] A notable characteristic identified during its development is its action as a mechanism-based inhibitor of the cytochrome P450 enzyme CYP3A4, a crucial consideration for potential drug-drug interactions.[1][5]

This document provides a comprehensive technical overview of Tabimorelin, covering its chemical properties, mechanism of action, a plausible synthetic route, key experimental protocols for its characterization, and its pharmacological profile.

Chemical and Physical Properties

Tabimorelin is a modified polypeptide analogue. Its chemical identity and properties are summarized below.

| Property | Value |

| IUPAC Name | N-[(2E)-5-amino-5-methylhex-2-enoyl]-N-methyl-3-(2-naphthyl)alanyl-N,Nα-dimethyl-D-phenylalaninamide |

| Other Names | NN-703, NNC-26-0703 |

| CAS Number | 193079-69-5 |

| Molecular Formula | C₃₂H₄₀N₄O₃ |

| Molecular Weight | 528.69 g/mol |

| Appearance | White to off-white solid |

| Form | Typically supplied as a hemifumarate salt |

Mechanism of Action and Signaling Pathway

Tabimorelin exerts its biological effects by acting as a selective agonist at the GHS-R1a, a G-protein coupled receptor (GPCR) predominantly expressed in the anterior pituitary and hypothalamus.

3.1 Receptor Binding and Activation

The GHS-R1a possesses a bifurcated ligand-binding pocket.[6] Tabimorelin, mimicking ghrelin, binds within this pocket, inducing a conformational change that activates the receptor. This initiates downstream intracellular signaling cascades.

3.2 Intracellular Signaling

The primary signaling pathway activated by the GHS-R1a is mediated by the Gαq/11 subunit of its associated G-protein.[7][8]

-

PLC Activation: Upon receptor activation, the Gαq subunit stimulates phospholipase C (PLC).[9][10]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[11][12]

-

Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[9][12]

-

GH Secretion: The resulting increase in cytosolic Ca²⁺ is the critical signal that drives the fusion of GH-containing vesicles with the plasma membrane of pituitary somatotrophs, leading to the secretion of growth hormone.[13]

Beyond the canonical Gαq pathway, GHS-R1a can also couple to other G-proteins (Gαi/o, Gαs) and recruit β-arrestins, which can lead to receptor internalization and G-protein-independent signaling.[8][9]

3.3 Hypothalamic Actions

In the hypothalamus, Tabimorelin's activation of GHS-R1a modulates neurons that regulate energy balance. It stimulates orexigenic (appetite-stimulating) Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) neurons while inhibiting anorexigenic (appetite-suppressing) Pro-opiomelanocortin (POMC) neurons.[14][15] This dual action contributes to the known orexigenic effects of ghrelin receptor agonists.

Synthesis of this compound

While a detailed, step-by-step synthesis is proprietary, a logical retrosynthetic analysis based on Tabimorelin's chemical structure suggests a convergent synthesis strategy common for complex peptide-like molecules. The synthesis would involve the preparation of three key building blocks followed by their sequential coupling.

Key Building Blocks:

-

Fragment A: (2E)-5-(protected-amino)-5-methylhex-2-enoic acid

-

Fragment B: N-methyl-3-(2-naphthyl)-L-alanine (with appropriate protection)

-

Fragment C: N,Nα-dimethyl-D-phenylalaninamide (with appropriate protection)

The synthesis would proceed through standard solution-phase or solid-phase peptide synthesis (SPPS) techniques, involving amide bond formation using coupling reagents (e.g., HATU, HOBt/DIC) and sequential deprotection steps. The final step involves purification, typically by HPLC, followed by salt formation with fumaric acid to yield the more stable this compound.

Experimental Protocols for Characterization

The pharmacological profile of Tabimorelin was established using a series of standardized in vitro and in vivo assays.

5.1 In Vitro Characterization

-

Receptor Binding Assay:

-

Objective: To determine the binding affinity of Tabimorelin to the GHS-R1a.

-

Methodology: A competitive binding assay is performed using crude membranes isolated from a cell line stably expressing the human GHS-R1a (e.g., BHK or CHO cells).[16][17] The membranes are incubated with a constant concentration of a radiolabeled GHS-R1a ligand (e.g., ³⁵S-MK-677) and varying concentrations of the unlabeled test compound (Tabimorelin).[18] Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Following incubation, the membranes are washed, and the bound radioactivity is quantified. The concentration of Tabimorelin that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the inhibition constant (Ki).[18]

-

-

GH Release Assay (Rat Pituitary Cells):

-

Objective: To measure the functional potency and efficacy of Tabimorelin in stimulating GH release.

-

Methodology: Primary pituitary cells are isolated from male Sprague-Dawley rats and cultured for several days.[18] The cells are then washed and incubated with a stimulation buffer containing various concentrations of Tabimorelin for a short period (e.g., 15 minutes).[17] The culture medium is then collected, and the concentration of secreted GH is quantified using a specific radioimmunoassay (RIA).[17] Dose-response curves are generated to determine the EC₅₀ (concentration for half-maximal effect) and Emax (maximal effect) relative to a standard agonist like GHRP-6.[18]

-

-

CYP3A4 Inhibition Assay:

-

Objective: To assess the potential of Tabimorelin to inhibit CYP3A4-mediated metabolism.

-

Methodology (In Vitro): Incubations are performed using pooled human liver microsomes, which contain a high concentration of CYP enzymes.[19] A CYP3A4-selective probe substrate (e.g., midazolam, testosterone) is incubated with the microsomes and an NADPH-generating system in the presence of varying concentrations of Tabimorelin.[19][20] The reaction is terminated, and the formation of the specific metabolite is quantified by LC-MS/MS. The IC₅₀ value is determined by plotting the percent inhibition against the Tabimorelin concentration. To assess mechanism-based inhibition, a pre-incubation of Tabimorelin with microsomes and NADPH is performed before adding the probe substrate.[5][20]

-

5.2 In Vivo Characterization

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies:

-

Objective: To determine the oral bioavailability, plasma half-life, and dose-dependent effect on GH release in animal models (e.g., dogs, swine).[3][16]

-

Methodology: Animals are administered single intravenous (i.v.) and oral (p.o.) doses of Tabimorelin.[16] Serial blood samples are collected over time. Plasma concentrations of Tabimorelin are measured using LC-MS/MS to determine pharmacokinetic parameters like Cmax, Tmax, AUC, and half-life.[16][21] Plasma concentrations of GH are measured by RIA to assess the pharmacodynamic response.[16] Oral bioavailability is calculated by comparing the AUC from oral administration to the AUC from i.v. administration.[16]

-

Pharmacological and Pharmacokinetic Profile

Data from preclinical and clinical studies have defined the pharmacological and pharmacokinetic properties of Tabimorelin.

| Parameter | Species / System | Value | Reference |

| In Vitro Potency (EC₅₀, GH Release) | Rat Pituitary Cells | 18 nM | [22] |

| Receptor Binding Affinity (Ki) | Human GHS-R1a (BHK Cells) | 2100 ± 400 nM | [18] |

| Functional Potency (EC₅₀, IP Turnover) | Human GHS-R1a (BHK Cells) | 1400 ± 200 nM | [16] |

| In Vivo Potency (ED₅₀, GH Release) | Swine (i.v.) | 155 ± 23 nmol/kg | [3] |

| In Vivo Efficacy (Emax, GH Release) | Swine (i.v.) | 91 ± 7 ng/mL | [3] |

| Oral Bioavailability | Beagle Dog | ~30% | [3][16] |

| Plasma Half-Life (t½) | Beagle Dog (i.v.) | 4.1 ± 0.4 hours | [3][16] |

| Human SC₅₀ (GH Stimulation) | Healthy Male Volunteers (p.o.) | 485 ng/mL (serum concentration) | [21] |

| CYP450 Interaction | Human In Vitro / In Vivo | Mechanism-based inhibitor of CYP3A4 | [1][5] |

References

- 1. Tabimorelin - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. Pharmacological characterisation of a new oral GH secretagogue, NN703 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Growth hormone secretagogue - Wikipedia [en.wikipedia.org]

- 5. A clinical study investigating the pharmacokinetic interaction between NN703 (tabimorelin), a potential inhibitor of CYP3A4 activity, and midazolam, a CYP3A4 substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure of an antagonist-bound ghrelin receptor reveals possible ghrelin recognition mode - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ghs-r1a.com [ghs-r1a.com]

- 9. researchgate.net [researchgate.net]

- 10. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Growth hormone secretagogue receptor - Wikipedia [en.wikipedia.org]

- 14. scribd.com [scribd.com]

- 15. Adipogenic and orexigenic effects of the ghrelin-receptor ligand tabimorelin are diminished in leptin-signalling-deficient ZDF rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. joe.bioscientifica.com [joe.bioscientifica.com]

- 18. scispace.com [scispace.com]

- 19. labcorp.com [labcorp.com]

- 20. bioivt.com [bioivt.com]

- 21. Pharmacokinetic and pharmacodynamic modeling of NN703, a growth hormone secretagogue, after a single po dose to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. medchemexpress.com [medchemexpress.com]

The Pharmacokinetics of Oral Tabimorelin Hemifumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tabimorelin (formerly NN703), an orally active ghrelin receptor agonist, has been investigated for its potential to stimulate growth hormone (GH) secretion. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for oral tabimorelin hemifumarate. While detailed human pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are not extensively reported in publicly available literature, this document synthesizes the existing non-clinical pharmacokinetic data, human pharmacodynamic findings, and the underlying mechanism of action to support ongoing research and development efforts.

Introduction

Tabimorelin is a potent, orally-active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), mimicking the endogenous ligand ghrelin to stimulate the release of growth hormone.[1][2] Its development as an oral formulation presents a significant potential advantage for therapeutic applications requiring long-term treatment, such as growth hormone deficiency. Understanding the pharmacokinetic profile of tabimorelin is crucial for optimizing dosing strategies and ensuring its safety and efficacy.

Pharmacokinetics

Direct and comprehensive human pharmacokinetic data for oral this compound is limited in the available scientific literature. However, studies in animal models provide valuable insights into its absorption, distribution, metabolism, and excretion profile.

Preclinical Pharmacokinetics

A study in Beagle dogs provides the most detailed pharmacokinetic parameters for oral tabimorelin currently available.

| Parameter | Value | Species | Reference |

| Oral Bioavailability | 30% | Beagle Dog | [3] |

| Plasma Half-life (t½) | 4.1 ± 0.4 hours | Beagle Dog | [3] |

Metabolism

The biotransformation of tabimorelin has been investigated, primarily in the context of anti-doping research. In vivo studies in rats have identified 13 metabolites, suggesting that the compound undergoes significant metabolism.[4][5] Further characterization of the metabolic pathways and the enzymes involved is necessary for a complete understanding of its disposition in humans. In vitro studies have indicated that tabimorelin is a mechanism-based inhibitor of Cytochrome P450 3A4 (CYP3A4), which could have implications for drug-drug interactions.[6]

Human Pharmacodynamics

Clinical studies in healthy male volunteers have focused on the pharmacodynamic effects of oral tabimorelin, specifically its ability to stimulate GH secretion. These studies provide indirect evidence of its absorption and activity following oral administration.

Single Ascending Dose Study

A double-blind, randomized, placebo-controlled, single ascending dose study was conducted in healthy male subjects with oral doses ranging from 0.05 to 12 mg/kg bodyweight.

| Dose Level | Key Findings | Reference |

| 1.5 - 12 mg/kg | Statistically significant increase in maximal GH concentration (Cmax) compared to placebo. | [4][7] |

| 3.0 - 12 mg/kg | Statistically significant increase in GH Area Under the Curve (AUC) from 0-24 hours compared to placebo. | [4][7] |

| 6.0 - 12 mg/kg | Statistically significant increase in Insulin-like Growth Factor-1 (IGF-1) levels compared to placebo. | [4][7] |

Multiple Dose Study

A 7-day, randomized, double-blind, placebo-controlled study was conducted in healthy male subjects with once-daily oral doses of 1.71, 3.0, 4.5, and 6.86 mg/kg bodyweight.

| Dose Level | Key Findings (Day 1 and Day 7) | Reference |

| All doses | Dose-related and statistically significant increases in GH AUC (0-12h) and GH Cmax compared to placebo on both Day 1 and Day 7. | [2] |

| 3.0 - 6.86 mg/kg | Significantly higher increase in IGF-I levels compared to placebo. | [2] |

| 6.86 mg/kg | Significantly higher increase in IGF binding protein 3 (IGFBP-3) compared to placebo. | [2] |

A notable observation from the multiple-dose study was an overall significant decrease in GH release from day 1 to day 7, suggesting a potential for tachyphylaxis with continuous daily dosing.[2]

Mechanism of Action: GHSR Signaling Pathway

Tabimorelin exerts its effects by binding to and activating the Growth Hormone Secretagogue Receptor (GHSR), a G-protein coupled receptor.[1][2] The activation of GHSR triggers a cascade of intracellular signaling events, primarily in the pituitary gland and hypothalamus, leading to the synthesis and release of growth hormone.

Caption: Tabimorelin activation of the GHSR signaling cascade.

Experimental Protocols

The following provides a summary of the methodologies employed in the key human pharmacodynamic studies.

Study Design for Human Pharmacodynamic Trials

Both the single and multiple-dose studies were conducted as randomized, double-blind, placebo-controlled trials in healthy adult male volunteers.[2][4][7] The single-dose study utilized an escalating dose design.[4][7]

Experimental Workflow

Caption: Workflow for human pharmacodynamic studies of oral tabimorelin.

Bioanalytical Methods

The primary endpoints in the human studies were the concentrations of various hormones, including Growth Hormone (GH), Insulin-like Growth Factor-1 (IGF-1), and Insulin-like Growth Factor Binding Protein 3 (IGFBP-3).[2] These were likely measured using validated immunoassays, such as ELISA or radioimmunoassay (RIA), from plasma or serum samples collected at predefined time points post-dose. Specific details of the analytical methods used for the quantification of tabimorelin itself in human plasma are not described in the reviewed literature.

Conclusion and Future Directions

Oral this compound has demonstrated clear pharmacodynamic activity in humans, stimulating the GH/IGF-1 axis in a dose-dependent manner. The preclinical data from canine studies suggest moderate oral bioavailability and a relatively short half-life. However, a significant gap remains in the understanding of its clinical pharmacokinetics in humans. Future studies should aim to characterize the full pharmacokinetic profile of oral tabimorelin in a human population, including the determination of key parameters such as Cmax, Tmax, AUC, and elimination half-life. Furthermore, a thorough investigation of its metabolic pathways and potential for drug-drug interactions, particularly concerning its inhibition of CYP3A4, is warranted to ensure its safe and effective clinical use.

References

- 1. researchgate.net [researchgate.net]

- 2. The pharmacokinetics, pharmacodynamics, safety and tolerability following 7 days daily oral treatment with NN703 in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterisation of a new oral GH secretagogue, NN703 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacokinetics, pharmacodynamics, safety and tolerability of a single dose of NN703, a novel orally active growth hormone secretagogue in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Growth hormone secretagogue receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

In vitro characterization of Tabimorelin hemifumarate

An In-Depth Technical Guide to the In Vitro Characterization of Tabimorelin Hemifumarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tabimorelin (also known as NN-703) is a potent, orally-active, non-peptidic agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2][3] As a ghrelin mimetic, it stimulates the release of growth hormone (GH) from the pituitary gland.[1][4] Its development was a significant step in the exploration of small molecules to treat growth hormone deficiency and other related conditions.[5] This document provides a comprehensive technical overview of the in vitro methods used to characterize the pharmacological profile of this compound.

Core Mechanism of Action

Tabimorelin exerts its biological effects by acting as a direct agonist on the Growth Hormone Secretagogue Receptor Type 1a (GHSR1a).[6] This receptor is a G-protein coupled receptor (GPCR) endogenously activated by the hormone ghrelin. Upon binding, Tabimorelin induces a conformational change in the receptor, initiating a cascade of intracellular signaling events that culminate in the secretion of growth hormone from somatotroph cells in the anterior pituitary.[1]

Quantitative In Vitro Data

The potency of Tabimorelin has been quantified using cell-based functional assays. The following table summarizes a key reported value.

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| EC50 | 18 nM | Growth Hormone (GH) Release | Primary rat pituitary cells | [3] |

-

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

Key Experimental Protocols

The in vitro characterization of a GHSR agonist like Tabimorelin involves a series of standardized assays to determine its binding affinity, functional potency, and mechanism of action.

Radioligand Competitive Binding Assay (for Affinity Determination)

This assay determines the binding affinity (Ki) of Tabimorelin for the GHSR1a by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a stable cell line overexpressing the human GHSR1a, such as HEK293 or LLC-PK1 cells.[7][8]

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA) is used.

-

Reaction Mixture: A constant concentration of a high-affinity radioligand (e.g., [125I]-Ghrelin or [35S]MK-0677) and prepared cell membranes are incubated with increasing concentrations of unlabeled this compound.[7][8]

-

Incubation: The mixture is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. Filters are washed with ice-cold buffer to remove non-specific binding.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve. The IC50 (the concentration of Tabimorelin that displaces 50% of the radioligand) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Potency Assay: GH Release from Primary Pituitary Cells

This assay directly measures the primary biological activity of Tabimorelin—its ability to stimulate GH secretion.

Methodology:

-

Cell Isolation: Primary anterior pituitary cells are isolated from rats via enzymatic digestion.

-

Cell Culture: The cells are cultured in appropriate media for 48-72 hours to allow for recovery and adherence.

-

Stimulation: The culture medium is replaced with a serum-free medium containing increasing concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., ghrelin) are included.

-

Incubation: Cells are incubated for a specified time (e.g., 1-4 hours) at 37°C.

-

Sample Collection: The culture medium (supernatant) is collected from each well.

-

Quantification: The concentration of GH in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: A dose-response curve is plotted, and the EC50 value is calculated using non-linear regression.[3]

Functional Potency Assay: Intracellular Calcium Mobilization

Since GHSR1a couples to the Gq protein, agonist binding leads to an increase in intracellular calcium ([Ca2+]i). This assay provides a rapid, high-throughput method to assess functional potency.[9]

Methodology:

-

Cell Plating: HEK293 cells stably expressing GHSR1a are seeded into 96- or 384-well black, clear-bottom plates.[9]

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., HBSS with HEPES and probenecid).[9]

-

Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence is recorded before the automated addition of varying concentrations of this compound.

-

Signal Detection: The fluorescence intensity is monitored in real-time immediately following compound addition. Agonist binding triggers a rapid increase in fluorescence as [Ca2+]i rises.

-

Data Analysis: The peak fluorescence response is plotted against the drug concentration to generate a dose-response curve and determine the EC50.

Visualized Experimental and Signaling Workflows

In Vitro Characterization Workflow

The following diagram illustrates a standard workflow for the in vitro pharmacological characterization of a novel GHSR agonist like Tabimorelin.

Caption: Logical workflow for the in vitro characterization of a GHSR agonist.

Tabimorelin-Induced GHSR Signaling Pathway

Upon binding of Tabimorelin to the GHSR1a, the receptor activates the Gq/11 protein pathway, leading to the mobilization of intracellular calcium, a key step preceding hormone secretion.

Caption: GHSR1a signaling cascade initiated by Tabimorelin.

Additional Pharmacological Characteristics

Beyond its primary activity as a GH secretagogue, in vitro studies have revealed that Tabimorelin is a potent inhibitor of the cytochrome P450 enzyme CYP3A4.[1][3] This is a critical characteristic to establish during in vitro profiling as it indicates a potential for drug-drug interactions when co-administered with other drugs metabolized by this enzyme.

Conclusion

The in vitro characterization of this compound defines it as a potent agonist of the GHSR1a. Its pharmacological profile is established through a combination of binding and functional assays, which confirm its high potency in stimulating the GHSR signaling pathway and inducing growth hormone release at nanomolar concentrations. The identification of its inhibitory effect on CYP3A4 is a key safety and drug development consideration derived from thorough in vitro assessment. These data collectively form the foundation for understanding its mechanism of action and predicting its in vivo effects.

References

- 1. Tabimorelin - Wikipedia [en.wikipedia.org]

- 2. Tabimorelin - Wikiwand [wikiwand.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. ibutamoren | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Binding Domain Characterization of Growth Hormone Secretagogue Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.unipd.it [research.unipd.it]

Tabimorelin Hemifumarate: An In-depth Technical Guide on its Effects on Pulsatile Growth Hormone Secretion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tabimorelin hemifumarate (formerly NN703) is a potent, orally active ghrelin mimetic that stimulates the growth hormone secretagogue receptor (GHS-R) to induce the release of growth hormone (GH). While early research demonstrated its capacity to increase overall GH levels, its clinical development was discontinued. This technical guide provides a comprehensive overview of the known effects of Tabimorelin on pulsatile GH secretion, detailing its mechanism of action, summarizing the available quantitative data, and outlining the experimental protocols used in its evaluation. The guide is intended to serve as a resource for researchers and professionals in the field of endocrinology and drug development, offering insights into the complex interplay between ghrelin receptor agonists and the neuroendocrine regulation of GH.

Introduction

Growth hormone (GH) is secreted in a pulsatile manner, a pattern crucial for its physiological effects on growth, metabolism, and body composition. The regulation of this pulsatility is complex, primarily governed by the interplay of Growth Hormone-Releasing Hormone (GHRH) and somatostatin. The discovery of ghrelin and its receptor, the growth hormone secretagogue receptor (GHS-R), unveiled a third key regulatory pathway.

This compound is a synthetic, non-peptidyl ghrelin mimetic designed to stimulate GH secretion through the GHS-R.[1] Its oral bioavailability presented a potential advantage over injectable GH therapies.[2] This guide delves into the technical aspects of Tabimorelin's effects on the pulsatile nature of GH secretion, a critical factor in assessing the therapeutic potential of any GH secretagogue.

Mechanism of Action: Ghrelin Receptor Signaling

Tabimorelin, as a GHS-R agonist, mimics the action of endogenous ghrelin. The GHS-R is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.[3] The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), ultimately triggering the exocytosis of GH-containing secretory granules from the somatotrophs of the anterior pituitary gland.

The signaling pathway is multifaceted and can also involve other G-proteins and downstream effectors, highlighting the complexity of GHS-R activation.

Figure 1. Simplified signaling pathway of Tabimorelin-induced GH secretion.

Quantitative Data on GH Secretion

The available clinical data on Tabimorelin's effect on pulsatile GH secretion is primarily focused on overall GH response, such as peak concentration (Cmax) and area under the curve (AUC), rather than a detailed analysis of pulsatility parameters.

| Study Population | Dosing Regimen | Key Findings on GH Secretion | Reference |

| Healthy Male Volunteers | Single oral dose (0.05-12 mg/kg) | Dose-dependent increase in GH AUC (0-24h) and Cmax. Significant increases in GH AUC at 3.0, 6.0, and 12 mg/kg doses. | Zdravkovic et al., 2000[4] |

| Healthy Male Volunteers | Daily oral treatment for 7 days (1.71-6.86 mg/kg) | Dose-related increase in GH AUC (0-12h) and Cmax on day 1 and day 7. Significant decrease in GH release from day 1 to day 7, suggesting tolerance. | Zdravkovic et al., 2001[5] |

| Healthy Male Volunteers | Single oral dose (dose-escalating) | Modeled pharmacodynamics indicated a threshold for GH stimulation and development of tolerance. Serum concentration for half-maximal stimulation was 485 ng/ml. | Agersø et al., 2001[6] |

| GH-Deficient Adults | Oral, 3 mg/kg on day 1 and 8, 1.5 mg/kg/day on days 2-7 | Serum GH peak and AUC were greater than placebo after the first dose, but this was not statistically significant after adjusting for BMI. No significant difference after 1 week of therapy. | Svensson et al., 2003[7] |

Note: Detailed pulsatility parameters such as pulse frequency, amplitude, and nadir concentrations from human studies with Tabimorelin are not extensively reported in the available literature. The data suggests an acute increase in GH release, with a diminishing effect upon repeated dosing.

Experimental Protocols

The assessment of pulsatile GH secretion requires specific and rigorous experimental designs. While protocols specific to every Tabimorelin study are not fully detailed in publications, a general methodology can be constructed based on the cited literature and standard practices in the field.

General Protocol for Assessing Pulsatile GH Secretion in a Clinical Trial

Figure 2. Generalized workflow for assessing pulsatile GH secretion.

Key Methodological Components:

-

Subject Selection: Healthy volunteers or individuals with GH deficiency are recruited based on specific inclusion and exclusion criteria.

-

Study Design: Typically a randomized, double-blind, placebo-controlled design is employed.

-

Blood Sampling: Frequent blood sampling is critical for characterizing pulsatile secretion. Samples are typically collected every 10 to 20 minutes over a 12 to 24-hour period.[8]

-

GH Assay: Serum or plasma GH concentrations are measured using a highly sensitive and specific immunoassay, such as a chemiluminescence-based assay.

-

Pulsatility Analysis: The resulting GH concentration time series is analyzed using deconvolution analysis. This mathematical modeling technique allows for the quantification of underlying secretory events (pulses) by accounting for the hormone's half-life. Key parameters derived from this analysis include:

-

Pulse Frequency: The number of secretory bursts over a given time period.

-

Pulse Amplitude: The maximal rate of GH secretion within a burst.

-

Pulse Mass: The total amount of GH secreted per burst.

-

Basal (Nadir) GH Concentration: The non-pulsatile GH secretion between bursts.

-

GH Half-life: The rate of clearance of GH from circulation.

-

Logical Relationships in GH Regulation

The administration of Tabimorelin introduces an external stimulus to the complex endogenous system regulating GH secretion. The logical relationship between Tabimorelin and the key players in GH regulation is depicted below.

Figure 3. Interplay of Tabimorelin with the GH-IGF-1 axis.

Conclusion and Future Directions

This compound effectively stimulates GH secretion through its action as a ghrelin mimetic. The available data from clinical trials in healthy volunteers and GH-deficient adults demonstrate a dose-dependent increase in overall GH levels, although this effect appears to diminish with repeated dosing. A significant gap in the literature exists regarding the detailed effects of Tabimorelin on the pulsatile characteristics of GH secretion in humans.

For researchers in drug development, the story of Tabimorelin underscores the importance of not only demonstrating an increase in a target hormone but also thoroughly characterizing the nature of that increase. The pulsatile pattern of GH is intrinsically linked to its physiological actions, and alterations in this pattern could have significant downstream consequences. Future studies of novel GH secretagogues should incorporate rigorous pulsatility analysis to provide a more complete understanding of their therapeutic potential and to better predict their long-term efficacy and safety. The methodologies and signaling pathways outlined in this guide provide a framework for such investigations.

References

- 1. Tabimorelin - Wikipedia [en.wikipedia.org]

- 2. Pharmacological characterisation of a new oral GH secretagogue, NN703 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of ghrelin in GH secretion and GH disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pharmacokinetics, pharmacodynamics, safety and tolerability of a single dose of NN703, a novel orally active growth hormone secretagogue in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pharmacokinetics, pharmacodynamics, safety and tolerability following 7 days daily oral treatment with NN703 in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic and pharmacodynamic modeling of NN703, a growth hormone secretagogue, after a single po dose to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oral administration of the growth hormone secretagogue NN703 in adult patients with growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential pulsatile secretagogue control of GH secretion in healthy men - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tabimorelin Hemifumarate for Research in Growth Hormone Deficiency

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tabimorelin hemifumarate, also known as NN703, is a potent, orally active, non-peptide agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1] It mimics the action of the endogenous ligand ghrelin, stimulating the release of growth hormone (GH).[1] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and its application in growth hormone deficiency (GHD) research, with a particular emphasis on quantitative data and detailed experimental methodologies.

Mechanism of Action: Targeting the Growth Hormone Secretagogue Receptor

Tabimorelin exerts its pharmacological effects by binding to and activating the GHSR1a, a G-protein coupled receptor predominantly expressed in the anterior pituitary and hypothalamus.[2] This interaction initiates a cascade of intracellular signaling events, ultimately leading to the secretion of GH from somatotroph cells.

Receptor Binding Affinity

In vitro studies have demonstrated the high affinity of Tabimorelin for the human recombinant GHSR1a.

| Compound | Receptor | Parameter | Value |

| This compound | Human recombinant GHSR1a | Ki | 50 nM[2] |

Signaling Pathways

The activation of GHSR1a by Tabimorelin triggers multiple downstream signaling pathways, analogous to those activated by ghrelin. The primary pathway involves the Gαq protein, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade culminates in the depolarization of the somatotroph cell membrane and the exocytosis of GH-containing secretory granules.

Additional pathways implicated in GHSR1a signaling include the activation of the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are involved in cellular growth and proliferation.

Figure 1: Simplified signaling pathway of Tabimorelin-mediated GH release.

Pharmacokinetics and Pharmacodynamics

Tabimorelin is characterized by its oral bioavailability, a significant advantage over injectable GH therapies.

Pharmacokinetic Parameters

Pharmacokinetic studies in healthy male subjects have revealed nonlinear absorption of Tabimorelin, with bioavailability increasing with the dose.

| Parameter | Species | Value | Notes |

| Oral Bioavailability | Dog | >60% | |

| Plasma Half-life | Dog | 4.1 ± 0.4 h | |

| SC50 for GH stimulation | Human | 485 ng/mL | Serum concentration for half-maximal stimulation. |

Pharmacodynamic Effects

Tabimorelin produces a robust and sustained increase in GH and insulin-like growth factor 1 (IGF-1) levels.[1]

| Species | Administration | Dose | Peak GH Concentration | Efficacy (GH Release) |

| Swine | Intravenous | 155 ± 23 nmol/kg | - | 91 ± 7 ng GH/ml plasma |

| Dog | Oral | 20 µmol/kg | 49.5 ± 17.8 ng/mL | 35-fold increase in peak GH |

Transient increases in other pituitary hormones, such as adrenocorticotropic hormone (ACTH), cortisol, and prolactin, have also been observed.[1] In swine, a 50% increase in cortisol levels was noted across tested doses.

Clinical Research in Growth Hormone Deficiency

Tabimorelin has been investigated in clinical trials for the treatment of adult GHD.

A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study

A key study evaluated the efficacy and safety of oral Tabimorelin in 97 adults with GHD.[3]

Experimental Protocol:

-

Study Design: Multicenter, randomized, double-blind, placebo-controlled.

-

Participants: 97 adults with diagnosed GHD (83 treated with Tabimorelin, 14 with placebo).[3]

-

Dosing Regimen:

-

Primary Outcome Measures: Serum GH peak and area under the curve (AUC).[3]

-

Hormone Assays: Serum concentrations of GH, IGF-1, and other anterior pituitary hormones were measured at baseline and after treatment.

Key Findings:

| Parameter | Tabimorelin Group | Placebo Group | p-value |

| Responders (Peak GH ≥ 5 µg/L) | 11% (9 out of 83) | 0% (0 out of 14) | < 0.05 |

| Mean Peak GH (after first dose) | 1.32 ± 0.3 µg/L | - | < 0.05 vs. GHRH |

| Serum IGF-1 | Unaffected | Unaffected | NS |

| Serum IGFBP-3 | Increased | Unaffected | < 0.05 |

The study concluded that while Tabimorelin was generally well-tolerated, only a subset of adult GHD patients, likely those with less severe deficiency, responded with a significant increase in GH.[3]

Figure 2: Workflow of the GHD clinical trial with Tabimorelin.

Drug Interaction Profile: CYP3A4 Inhibition

A significant consideration for the clinical development of Tabimorelin is its potential for drug-drug interactions. In vitro studies using human liver microsomes identified Tabimorelin as a mechanism-based inhibitor of Cytochrome P450 3A4 (CYP3A4).

Clinical Investigation of CYP3A4 Inhibition

A clinical study was conducted to evaluate the pharmacokinetic interaction between Tabimorelin and midazolam, a known CYP3A4 substrate.

Experimental Protocol:

-

Study Design: Open-label, sequential study.

-

Participants: 17 healthy adult male subjects.

-

Procedure:

-

Baseline (Day 1): Oral dose of midazolam (7.5 mg).

-

Single Dose (Day 3): Single dose of Tabimorelin followed by oral midazolam.

-

Multiple Doses (Day 9): 7 days of once-daily Tabimorelin, followed by oral midazolam.

-

Washout (Day 16): Oral midazolam after a 7-day washout period.

-

-

Pharmacokinetic Analysis: Plasma concentrations of midazolam and its major metabolite, α-hydroxymidazolam, were measured at each stage.

Key Findings:

| Parameter | Change after Single Dose of Tabimorelin | Change after Multiple Doses of Tabimorelin |

| Midazolam AUC | ↑ 64% (p=0.0001) | ↑ 93% (p=0.0001) |

| α-hydroxymidazolam AUC | ↑ 34% (p=0.0001) | ↑ 11% (NS) |

| Midazolam Cmax | Significantly increased | Further increased |

These results confirm that Tabimorelin is a potent inhibitor of CYP3A4 activity in vivo, leading to a significant increase in the systemic exposure of co-administered CYP3A4 substrates.

Figure 3: Logical relationship of Tabimorelin's inhibition of CYP3A4 and its effect on a co-administered substrate.

Conclusion

This compound is a well-characterized, orally active GHSR agonist that has demonstrated efficacy in stimulating GH secretion in both preclinical models and a subset of human subjects with GHD. Its mechanism of action through the GHSR1a is well-understood, and its pharmacokinetic and pharmacodynamic profiles have been established. The primary challenge for its clinical utility lies in the modest response rate in the broader GHD population and its significant inhibitory effect on CYP3A4, which necessitates careful consideration of potential drug-drug interactions. For researchers, Tabimorelin remains a valuable tool for investigating the GHSR signaling pathway and the physiological roles of ghrelin mimetics in health and disease.

References

Unveiling the Orexigenic Potential of Tabimorelin Hemifumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tabimorelin hemifumarate, a potent, orally-active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), presents a significant area of investigation for its appetite-stimulating (orexigenic) properties. This technical guide synthesizes the current preclinical evidence for the orexigenic effects of this compound, providing a detailed overview of its mechanism of action, experimental protocols for its evaluation, and quantitative data from key studies. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and metabolic research.

Introduction

Ghrelin, a peptide hormone primarily produced in the stomach, is the endogenous ligand for the growth hormone secretagogue receptor (GHSR-1a) and plays a pivotal role in the regulation of energy homeostasis.[1] Its potent orexigenic effects have made the ghrelin receptor a compelling target for the development of therapeutics aimed at treating conditions associated with appetite loss and cachexia. This compound is a synthetic, orally bioavailable small molecule that mimics the action of ghrelin by binding to and activating the GHSR-1a.[2] This activation initiates a cascade of downstream signaling events that ultimately lead to increased food intake and body weight.

Mechanism of Action: Ghrelin Receptor Signaling

Tabimorelin exerts its orexigenic effects by acting as an agonist at the GHSR-1a, which is predominantly expressed in the arcuate nucleus of the hypothalamus, a critical brain region for appetite regulation. Upon binding, Tabimorelin activates the G-protein-coupled receptor, leading to the stimulation of downstream signaling pathways. This activation results in an increase in the expression and release of orexigenic neuropeptides, namely Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), from a specific population of neurons.[3][4] Concurrently, it inhibits the activity of adjacent pro-opiomelanocortin (POMC) neurons, which are responsible for producing anorexigenic signals.[3][4] The dual effect of stimulating appetite-promoting neurons while suppressing appetite-inhibiting neurons culminates in a potent orexigenic response.

Preclinical Evidence of Orexigenic Effects

A key preclinical study investigated the effects of this compound in leptin-receptor mutated Zucker diabetic fatty (ZDF) rats and lean control rats.[3] The findings from this study provide robust evidence for the orexigenic and adipogenic properties of Tabimorelin.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from the aforementioned study, highlighting the significant effects of Tabimorelin on food intake and body weight in lean control rats.

| Parameter | Vehicle Control Group | Tabimorelin Group (50 mg/kg p.o. daily) | P-value |

| Cumulative Food Intake (11 days) | 500.2 g | 554.4 g | < 0.05 |

| Body Weight Gain (11 days) | 37.6 g | 49.3 g | < 0.01 |

| Table 1: Effect of Tabimorelin on Food Intake and Body Weight in Lean Rats |

| Hypothalamic Neuropeptide | Effect of Tabimorelin Treatment |

| Neuropeptide Y (NPY) mRNA | Increased |

| Pro-opiomelanocortin (POMC) mRNA | Decreased |

| Table 2: Effect of Tabimorelin on Hypothalamic Neuropeptide mRNA Expression |

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the key preclinical study to assess the orexigenic effects of Tabimorelin.

Animal Model and Treatment

-

Species: Male Zucker diabetic fatty (ZDF) and lean control rats.

-

Treatment: this compound (50 mg/kg) or vehicle administered orally (p.o.) once daily for 18 days.[3]

Food Intake Measurement

-

Housing: Rats were housed in pairs in standard laboratory cages.

-

Measurement: Cumulative food consumption was measured per cage over a period of 11 days. The total amount of food provided was known, and the remaining food was weighed at the end of the study period to calculate the total intake.

Body Weight and Composition Analysis

-

Body Weight: Individual body weights were recorded at the beginning and end of the 11-day treatment period to determine the total body weight gain.

-

Body Composition: While the specific method for body composition was not detailed in the abstract, a common and highly accurate method for assessing total fat mass in rodents is Dual-Energy X-ray Absorptiometry (DEXA).[2]

-

Principle: DEXA utilizes two X-ray beams with different energy levels to differentiate between bone, lean tissue, and fat mass.

-

Procedure (General Protocol):

-

Animals are anesthetized to prevent movement during the scan.

-

The anesthetized animal is placed on the scanner bed in a prone position.

-

A full-body scan is performed, which typically takes a few minutes.

-

The accompanying software analyzes the scan data to provide quantitative values for bone mineral density, lean mass, and fat mass.

-

-

Analysis of Hypothalamic Neuropeptides

-

Method: In situ hybridization was used to analyze the mRNA expression of NPY and POMC in the hypothalamic arcuate nucleus.[3]

-

Principle: This technique uses a labeled complementary DNA or RNA strand (probe) to localize a specific mRNA sequence in a portion of tissue.

-

Procedure (General Protocol):

-

Brain tissue is collected and snap-frozen.

-

Cryostat sections of the hypothalamus are prepared.

-

The tissue sections are incubated with a labeled antisense RNA probe specific for either NPY or POMC mRNA.

-

After hybridization, unbound probe is washed away.

-

The labeled probe is detected using autoradiography or fluorescence, allowing for the visualization and quantification of mRNA expression levels.

-

-

Discussion and Future Directions

The preclinical data strongly support the orexigenic and adipogenic effects of this compound, mediated through its agonist activity at the ghrelin receptor and subsequent modulation of hypothalamic appetite-regulating neuropeptides. The observed increase in food intake and body weight in animal models suggests its potential as a therapeutic agent for conditions characterized by anorexia and cachexia, such as in cancer patients or individuals with chronic diseases.

Further research is warranted to fully elucidate the therapeutic potential of Tabimorelin. This includes:

-

Dose-response studies: To determine the optimal therapeutic dose range and to further characterize the relationship between dose and orexigenic effect.

-

Long-term safety and efficacy studies: To assess the safety profile and sustained efficacy of chronic Tabimorelin administration.

-

Clinical trials in human subjects: To translate the promising preclinical findings into clinical applications for patients with appetite-related disorders.

Conclusion

This compound has demonstrated significant orexigenic effects in preclinical models, driven by its potent agonism of the ghrelin receptor and the subsequent modulation of key hypothalamic feeding circuits. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further investigation into the therapeutic utility of this compound in stimulating appetite and combating weight loss. Continued research in this area holds promise for the development of novel treatments for a range of debilitating conditions.

References

Unlocking Anabolic Potential: A Technical Guide to the Therapeutic Applications of Tabimorelin Hemifumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tabimorelin hemifumarate (formerly NN-703) is a potent, orally bioavailable, synthetic growth hormone secretagogue (GHS) that has been the subject of significant preclinical and clinical investigation. As an agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), Tabimorelin stimulates the pulsatile release of growth hormone (GH) and subsequently insulin-like growth factor 1 (IGF-1), key mediators of anabolic processes. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its mechanism of action, pharmacological profile, and potential therapeutic applications. Detailed summaries of quantitative data from key studies are presented, alongside elucidated experimental protocols and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of GHSs.

Introduction

The discovery of ghrelin and its cognate receptor, the growth hormone secretagogue receptor (GHSR), has paved the way for the development of a novel class of therapeutic agents known as growth hormone secretagogues (GHSs). These molecules, both peptidyl and non-peptidyl, mimic the action of endogenous ghrelin, stimulating the release of growth hormone (GH) from the anterior pituitary. This compound, a non-peptidyl GHS, emerged as a promising orally active candidate with the potential to treat conditions associated with GH deficiency.[1][2] This guide delves into the technical details of Tabimorelin, providing a foundation for its further exploration and potential clinical utility.

Mechanism of Action: GHSR Signaling Pathway

Tabimorelin exerts its pharmacological effects by binding to and activating the G protein-coupled receptor, GHSR-1a.[3] This activation initiates a cascade of intracellular signaling events, primarily through the Gαq/11 protein subunit. The canonical pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a critical step for the exocytosis of GH-containing secretory granules from somatotroph cells in the pituitary.[4]

Furthermore, GHSR activation can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are involved in cell growth and proliferation.[5] There is also evidence for GHSR-mediated activation of the cyclic AMP response element-binding protein (CREB), a transcription factor involved in the regulation of gene expression.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Pharmacological Profile

| Parameter | Species/Cell Line | Value | Reference |

| Binding Affinity (Ki) | Human recombinant GHSR-1a | 50 nM | [6] |

| EC50 for GH Release | Primary rat pituitary cells | 2.7 nM | [6] |

Table 2: Preclinical In Vivo Pharmacodynamics

| Species | Route of Administration | Dose | Outcome | Reference |

| Beagle Dog | Oral | 20 µmol/kg | 35-fold increase in peak GH concentration (49.5 ± 17.8 ng/mL) | [1] |

| Beagle Dog | Intravenous | 1 µmol/kg | Peak GH plasma concentration of 38.5 ± 19.6 ng/mL | [1] |

| Swine | Intravenous | 155 ± 23 nmol/kg (potency) | Efficacy: 91 ± 7 ng GH/mL plasma | [1] |

Table 3: Preclinical Pharmacokinetics in Beagle Dogs

| Parameter | Value | Reference |

| Oral Bioavailability | 30% | [1] |

| Plasma Half-life (t½) | 4.1 ± 0.4 hours | [1] |

Table 4: Clinical Pharmacodynamics in Healthy Male Volunteers

| Parameter | Dose | Value | Reference |

| Serum concentration for half-maximal GH stimulation | N/A | 485 ng/mL | [7] |

| GH AUC (0-24h) vs. Placebo | 3.0 mg/kg | Significantly higher (P = 0.027) | [8] |

| GH AUC (0-24h) vs. Placebo | 6.0 mg/kg | Significantly higher (P = 0.0023) | [8] |

| GH AUC (0-24h) vs. Placebo | 12.0 mg/kg | Significantly higher (P < 0.0001) | [8] |

| IGF-1 vs. Placebo | 6.0 and 12.0 mg/kg | Significant increase (P < 0.0001) | [8] |

Table 5: Clinical Efficacy in Adults with Growth Hormone Deficiency

| Parameter | Treatment Group | Dose | Outcome | Reference |

| Responders (Peak GH ≥ 5 µg/L) | Tabimorelin (n=83) | 3 mg/kg (first and last dose), 1.5 mg/kg/day (interim) | 11% (9 of 83 patients) | [9] |

| Responders (Peak GH ≥ 5 µg/L) | Placebo (n=14) | N/A | 0% | [9] |

| Serum IGFBP-3 vs. Placebo | Tabimorelin | As above | Significant increase (P < 0.05) | [9] |

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key studies of this compound. While specific, granular details may vary between publications, the following represents a synthesis of the commonly described procedures.

In Vitro GH Release Assay from Primary Rat Pituitary Cells

This assay is fundamental for assessing the direct stimulatory effect of GHSs on pituitary somatotrophs.

-

Cell Preparation: Anterior pituitary glands are aseptically removed from male Sprague-Dawley rats. The tissue is minced and subjected to enzymatic digestion (e.g., with trypsin and/or collagenase) to obtain a single-cell suspension.

-

Cell Culture: The dispersed pituitary cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with serum and antibiotics, for a period to allow for cell attachment and recovery.

-

Stimulation: After the initial culture period, the medium is replaced with a serum-free medium containing various concentrations of this compound or control substances.

-

Incubation: The cells are incubated for a defined period (e.g., 1-4 hours) at 37°C in a humidified atmosphere of 5% CO2.

-

Quantification of GH Release: Following incubation, the culture supernatant is collected, and the concentration of secreted GH is determined using a specific radioimmunoassay (RIA).

-

Data Analysis: The results are typically expressed as a percentage of basal GH release. Dose-response curves are generated, and the EC50 value (the concentration of Tabimorelin that elicits a half-maximal response) is calculated.

Competitive Binding Assay for GHSR-1a

This assay is used to determine the binding affinity of Tabimorelin to its receptor.

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human GHSR-1a (e.g., BHK or HEK293 cells). This involves cell lysis and differential centrifugation to isolate the membrane fraction.

-

Radioligand: A radiolabeled GHS with high affinity for the GHSR, such as [35S]MK-0677 or [125I]Ghrelin, is used as the tracer.

-

Competition: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation and Separation: The binding reaction is allowed to reach equilibrium. The membrane-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Tabimorelin that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Clinical Trial in Adults with Growth Hormone Deficiency

The following provides a general outline of the protocol for a clinical trial investigating the efficacy and safety of Tabimorelin in GHD adults.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[9]

-

Patient Population: Adult patients with a confirmed diagnosis of GHD.[9]

-

Inclusion/Exclusion Criteria: Specific criteria related to age, severity of GHD, and absence of contraindications are established.

-

Treatment Regimen: Patients are randomized to receive either oral this compound or a matching placebo. A typical dosing regimen might involve a higher initial and final dose with a lower maintenance dose in between (e.g., 3 mg/kg on day 1 and 7, and 1.5 mg/kg/day on days 2-6).[9]

-

Assessments:

-

Pharmacodynamics: Serial blood samples are collected to measure serum GH, IGF-1, and IGFBP-3 levels at baseline and after treatment.

-

Safety: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

-

-

Outcome Measures: The primary endpoint is often the proportion of patients who achieve a peak serum GH concentration above a predefined threshold (e.g., ≥ 5 µg/L).[9] Secondary endpoints may include changes in IGF-1 and IGFBP-3 levels.

-

Statistical Analysis: Appropriate statistical methods are used to compare the treatment and placebo groups.

Potential Therapeutic Applications

The ability of this compound to potently and orally stimulate the GH/IGF-1 axis suggests its potential utility in a range of clinical settings characterized by GH deficiency or a need for anabolic support.

-

Adult Growth Hormone Deficiency (AGHD): While clinical trials have shown that only a subset of AGHD patients respond robustly to Tabimorelin, it may hold promise for individuals with less severe forms of the condition.[2][9] Further research is needed to identify predictors of response.

-

Cachexia: The anabolic effects of GH and IGF-1 could be beneficial in counteracting the muscle wasting and weight loss associated with chronic diseases such as cancer, AIDS, and chronic kidney disease.

-

Sarcopenia: Age-related loss of muscle mass and strength, or sarcopenia, is a major contributor to frailty and disability in the elderly. The anabolic properties of Tabimorelin could potentially mitigate this decline.

-

Short Stature in Children: Although not extensively studied for this indication, oral GHSs like Tabimorelin could offer a more convenient alternative to daily injections of recombinant human GH (rhGH) for the treatment of pediatric GHD and other causes of short stature.

Drug-Drug Interactions: CYP3A4 Inhibition

A significant consideration in the clinical development of Tabimorelin is its role as a mechanism-based inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[2] CYP3A4 is a major enzyme involved in the metabolism of a large number of clinically used drugs. Inhibition of this enzyme can lead to increased plasma concentrations of co-administered drugs, potentially resulting in adverse effects. Clinical studies have confirmed a significant pharmacokinetic interaction between Tabimorelin and the CYP3A4 substrate midazolam.[10] This necessitates careful consideration of potential drug-drug interactions when designing clinical trials and for any potential future therapeutic use.

Conclusion

This compound is a well-characterized, orally active growth hormone secretagogue with a clear mechanism of action and a demonstrated ability to stimulate the GH/IGF-1 axis. While its clinical development has faced challenges, particularly regarding its efficacy in a broad population of GHD adults and its potential for drug-drug interactions, the compound remains a valuable research tool for understanding the physiology of the ghrelin system. The comprehensive data and methodologies presented in this guide underscore the scientific foundation of Tabimorelin and may inform the development of future generations of GHSs with improved therapeutic profiles. Further investigation into specific patient populations and the management of its metabolic liabilities could yet unlock the full therapeutic potential of this and similar molecules.

References

- 1. Pharmacological characterisation of a new oral GH secretagogue, NN703 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tabimorelin - Wikipedia [en.wikipedia.org]

- 3. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Growth hormone secretagogue receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetic and pharmacodynamic modeling of NN703, a growth hormone secretagogue, after a single po dose to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The pharmacokinetics, pharmacodynamics, safety and tolerability of a single dose of NN703, a novel orally active growth hormone secretagogue in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oral administration of the growth hormone secretagogue NN703 in adult patients with growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Tabimorelin Hemifumarate: A Technical Overview of its Mechanism and Impact on IGF-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tabimorelin hemifumarate, also known as NN703, is a potent, orally active, non-peptide agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1] By mimicking the action of the endogenous ligand ghrelin, Tabimorelin stimulates the pulsatile release of growth hormone (GH) from the anterior pituitary gland.[1] This surge in GH subsequently modulates the production of Insulin-like Growth Factor-1 (IGF-1), a key mediator of growth and anabolic processes. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, its quantified effects on IGF-1 levels as reported in clinical studies, and detailed experimental protocols from key research.

Mechanism of Action: The Ghrelin/GHSR Axis

Tabimorelin exerts its pharmacological effects by binding to and activating the Growth Hormone Secretagogue Receptor type 1a (GHSR-1a). This G-protein coupled receptor is predominantly expressed in the hypothalamus and pituitary gland. The binding of Tabimorelin initiates a downstream signaling cascade that ultimately leads to the synthesis and secretion of GH.

Signaling Pathway of Tabimorelin Action

Caption: Tabimorelin signaling pathway from GHSR-1a activation to IGF-1 synthesis.

Impact on IGF-1 Levels: A Review of Clinical Data

Clinical studies investigating the effect of Tabimorelin on IGF-1 levels have yielded varied results depending on the study population and duration of treatment.

Studies in Healthy Volunteers

A study conducted in healthy male volunteers demonstrated a dose-dependent increase in IGF-1 levels following a single oral dose of Tabimorelin.

| Dose of Tabimorelin (mg/kg) | Change in IGF-1 Levels | Statistical Significance (p-value) |

| 6.0 | Significant Increase | < 0.0001 |

| 12.0 | Significant Increase | < 0.0001 |

Table 1: Effect of a Single Oral Dose of Tabimorelin on IGF-1 Levels in Healthy Male Volunteers.

Studies in Adults with Growth Hormone Deficiency (GHD)

In contrast, a study involving adults with GHD showed that one week of treatment with Tabimorelin did not significantly affect serum IGF-1 levels. However, a statistically significant increase in Insulin-like Growth Factor Binding Protein-3 (IGFBP-3), the main carrier protein for IGF-1, was observed.

| Treatment Group | Change in Serum IGF-1 Levels | Change in Serum IGFBP-3 Levels | Statistical Significance (p-value for IGFBP-3 vs. Placebo) |

| Tabimorelin (1.5 mg/kg/day) | Unaffected | Increased | < 0.05 |

| Placebo | - | - | - |

Table 2: Effect of One-Week Oral Administration of Tabimorelin in Adults with GHD. [1]

The discrepancy in these findings may be attributable to several factors, including the differing physiological states of healthy volunteers versus GHD patients and the duration of treatment. The increase in IGFBP-3 in the GHD population suggests a potential for a delayed or indirect effect on the IGF-1 axis that may not be apparent after only one week of administration.

Experimental Protocols

Study 1: Single Dose Escalation in Healthy Male Volunteers

-

Objective: To assess the pharmacokinetics, pharmacodynamics, safety, and tolerability of single oral doses of Tabimorelin.

-

Design: A randomized, double-blind, placebo-controlled, dose-escalating trial.

-

Participants: Healthy adult male volunteers.

-

Intervention: Single oral administration of Tabimorelin at escalating dose levels or placebo.

-

Data Collection: Blood samples were collected at predefined intervals to measure plasma concentrations of GH and IGF-1.

-

Workflow:

References

An In-depth Technical Guide to the Cellular Signaling Pathways Activated by Tabimorelin Hemifumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tabimorelin (formerly NN703) is a potent, orally-active, non-peptidyl agonist of the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor.[1] As a ghrelin mimetic, it stimulates the release of growth hormone (GH) and has been investigated for its therapeutic potential in growth hormone deficiency.[1][2] This document provides a detailed overview of the cellular signaling pathways initiated by the binding of Tabimorelin to the GHSR. It includes a summary of its pharmacological activity, descriptions of key experimental protocols for assessing its mechanism of action, and visual representations of the involved signaling cascades.

Introduction to Tabimorelin and the GHSR

Tabimorelin acts as a functional analog of ghrelin, the endogenous ligand for the GHSR.[1] The GHSR is a G protein-coupled receptor (GPCR) predominantly expressed in the anterior pituitary and hypothalamus, playing a crucial role in energy homeostasis, appetite regulation, and GH secretion.[3] Upon activation by an agonist like Tabimorelin, the GHSR undergoes a conformational change, initiating a cascade of intracellular signaling events.

Pharmacological Profile of Tabimorelin

The interaction of Tabimorelin with the GHSR has been characterized by its binding affinity and functional potency in stimulating downstream signaling and physiological responses.

Data Presentation

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 50 nM | Human recombinant GHSR1a | |

| Functional Potency (EC50) | 2.7 nM | GH release from rat pituitary cells | |

| Functional Potency (EC50) | 18 nM | GH release from pituitary gland cells | [4] |

Primary Signaling Pathways

The GHSR is known to couple to multiple G protein subtypes, leading to the activation of several downstream effector systems. The primary pathway involves the Gq/11 protein, leading to the activation of Phospholipase C.

The Gq/11-PLC-IP3-Ca2+ Pathway

Activation of the GHSR by Tabimorelin leads to the engagement of the Gαq/11 subunit. This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This transient increase in intracellular calcium is a key signal for GH release from pituitary somatotrophs.

β-Arrestin Pathway and MAP Kinase Activation

Beyond G protein-dependent signaling, agonist binding to the GHSR can also promote the recruitment of β-arrestins.[5] β-arrestin binding can lead to receptor desensitization and internalization, but it can also serve as a scaffold for the activation of other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, such as the Extracellular signal-Regulated Kinase (ERK). Activation of the ERK pathway is typically associated with longer-term effects such as gene transcription and cell growth.

Experimental Protocols

The characterization of Tabimorelin's signaling pathways involves several key in vitro assays.

Receptor Binding Assay

This assay quantifies the affinity of Tabimorelin for the GHSR.

-

Objective: To determine the equilibrium dissociation constant (Ki) of Tabimorelin.

-

Methodology:

-

Cell Culture: Use a cell line stably expressing the human GHSR1a (e.g., HEK293 or CHO cells).

-

Membrane Preparation: Homogenize cells and isolate the membrane fraction containing the receptor through centrifugation.

-

Competition Binding: Incubate cell membranes with a constant concentration of a radiolabeled GHSR ligand (e.g., [35S]MK-0677) and varying concentrations of unlabeled Tabimorelin.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of Tabimorelin. Calculate the IC50 (concentration of Tabimorelin that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the production of inositol phosphates, a direct consequence of Gq/11-PLC pathway activation.[6]

-

Objective: To determine the potency (EC50) and efficacy of Tabimorelin in stimulating the Gq/11 pathway.

-

Methodology:

-

Cell Culture and Labeling: Culture GHSR-expressing cells and label them overnight with [3H]-myo-inositol, which is incorporated into cellular phosphoinositides.

-

Stimulation: Wash the cells and pre-incubate with a lithium chloride (LiCl) solution (to inhibit inositol monophosphatases and allow IPs to accumulate). Stimulate the cells with varying concentrations of Tabimorelin for a defined period.

-

Extraction: Terminate the reaction by adding a cold acid solution (e.g., perchloric acid) to lyse the cells and extract the soluble inositol phosphates.

-

Purification: Neutralize the extracts and separate the total inositol phosphates from free [3H]-inositol using anion-exchange chromatography.

-

Detection: Quantify the [3H]-inositol phosphates by liquid scintillation counting.

-

Data Analysis: Plot the amount of accumulated IP against the concentration of Tabimorelin and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response. A study noted that Tabimorelin (NN703) showed lower potency in this assay compared to its effect on GH release.[6]

-

Intracellular Calcium Mobilization Assay

This assay provides a real-time measurement of the increase in cytosolic calcium following GHSR activation.

-

Objective: To measure the transient increase in intracellular Ca2+ concentration in response to Tabimorelin.

-

Methodology:

-

Cell Culture: Plate GHSR-expressing cells in a multi-well plate (e.g., 96-well, black-walled, clear-bottom).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a buffer containing probenecid (to prevent dye extrusion).

-

Stimulation and Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading, then inject varying concentrations of Tabimorelin into the wells and continue to monitor the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the Tabimorelin concentration to generate a dose-response curve and calculate the EC50.

-

Western Blot Analysis for Downstream Signaling

This technique is used to detect the phosphorylation and thus activation of downstream kinases like ERK and Akt.

-

Objective: To semi-quantitatively measure the activation of signaling proteins downstream of GHSR.

-

Methodology:

-

Cell Culture and Stimulation: Grow GHSR-expressing cells to near confluence and serum-starve them to reduce basal signaling. Treat the cells with Tabimorelin for various time points.

-

Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-